5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a pyrrolo[2,3-b]pyridine core
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.
Mode of Action
Biochemical Pathways
Result of Action
If it acts as an FGFR kinase inhibitor, it could potentially inhibit cell growth and angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds .
Scientific Research Applications
Chemistry: 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). Inhibiting FGFRs can be beneficial in cancer therapy, as abnormal activation of these receptors is associated with tumor growth and progression .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate for various applications.
Comparison with Similar Compounds
- 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to similar compounds, 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the compound’s ability to inhibit FGFRs makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-5(9)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYNMYZWKQDRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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